molecular formula C30H33FN8O2S B607656 Ziritaxestat CAS No. 1628260-79-6

Ziritaxestat

カタログ番号 B607656
CAS番号: 1628260-79-6
分子量: 588.7064
InChIキー: REQQVBGILUTQNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ziritaxestat is a small-molecule, selective autotaxin inhibitor . It has shown promising results in a phase 2a study including 23 patients with Idiopathic Pulmonary Fibrosis (IPF) .


Synthesis Analysis

Ziritaxestat has been trialed for the treatment of idiopathic pulmonary fibrosis (IPF) and Systemic Sclerosis (SSc) . It has shown significant reduction in the modified Rodnan skin score (MRSS) at week 24 .


Molecular Structure Analysis

Ziritaxestat is a synthetic organic compound . It is a selective autotaxin inhibitor .


Chemical Reactions Analysis

Ziritaxestat is a substrate of cytochrome P450 3A4 (CYP3A4) and P-glycoprotein and a weak inhibitor of the CYP3A4 and OATP1B1 pathways . It has been predicted that ziritaxestat could be a victim or perpetrator of drug–drug interactions (DDIs) .

科学的研究の応用

Treatment of Idiopathic Pulmonary Fibrosis (IPF)

Ziritaxestat is a novel autotaxin inhibitor that has shown promising results in the treatment of Idiopathic Pulmonary Fibrosis (IPF). In the ISABELA 1 and 2 randomized clinical trials, it was found that Ziritaxestat was well tolerated and those treated with Ziritaxestat demonstrated a smaller mean .

Improvement of Lung Function

Ziritaxestat has been associated with improvements in lung function in patients with IPF. The drug’s mechanism of action, which involves the inhibition of autotaxin, contributes to its potential to enhance lung function .

Reduction of Disease Progression

Logistic regression analysis was used to assess the proportion of patients with disease progression at week 52. The results indicated that Ziritaxestat could potentially reduce the progression of IPF .

Potential Drug-Drug Interaction

A drug-drug interaction of unknown etiology has been reported for the combination of pirfenidone and nintedanib in a phase II study. Over 30% of the IPF population are estimated to be on statin therapy, most commonly on simvastatin, atorvastatin, rosuvastatin, and pravastatin .

Autotaxin Inhibition

Ziritaxestat is a small-molecule, selective autotaxin inhibitor. Autotaxin is an enzyme that has been implicated in various physiological and pathological processes, including the pathogenesis of IPF .

Potential for Combination Therapy

Given the reported drug-drug interaction with pirfenidone and nintedanib, there is potential for Ziritaxestat to be used in combination therapy for IPF. However, further research is needed to fully understand the implications of this interaction .

作用機序

Target of Action

Ziritaxestat primarily targets the enzyme Autotaxin . Autotaxin is involved in the production of Lysophosphatidic Acid (LPA) , a fatty signaling molecule with pro-fibrotic effects . The levels of both Autotaxin and LPA are elevated in the lungs of people with Idiopathic Pulmonary Fibrosis (IPF), and are associated with fibrotic conditions .

Mode of Action

Ziritaxestat works by suppressing the activity of Autotaxin . By blocking Autotaxin, Ziritaxestat is expected to reduce LPA levels and its pro-fibrotic signals . This action ultimately aims to halt or slow tissue fibrosis .

Biochemical Pathways

The inhibition of Autotaxin by Ziritaxestat leads to a decrease in the production of LPA . LPA mediates its effects through at least six G-protein coupled receptors . One of these receptors, LPA1 , has been found to promote epithelial cell apoptosis after lung injury . Therefore, the reduction of LPA levels by Ziritaxestat could potentially mitigate this effect.

Pharmacokinetics

It has been shown to have a favorable pharmacological profile . In a first-in-human Phase 1 trial involving 40 healthy men, both single and multiple doses of Ziritaxestat were generally safe and well-tolerated, and resulted in a dose-dependent drop in LPA levels .

Result of Action

The primary result of Ziritaxestat’s action is the reduction of LPA levels, which in turn reduces pro-fibrotic signals . This can potentially halt or slow tissue fibrosis . In a Phase 2a FLORA trial, three months of treatment with Ziritaxestat were generally safe and well-tolerated, and effectively prevented lung function decline, as assessed with forced vital capacity (FVC) .

Action Environment

The action of Ziritaxestat is influenced by the environment within the lungs of individuals with IPF, where the levels of Autotaxin and LPA are elevated . The efficacy of Ziritaxestat may also be influenced by other factors such as the presence of other medications, the patient’s overall health status, and genetic factors.

Safety and Hazards

Ziritaxestat should be handled with care to avoid inhalation and contact with skin, eyes, and clothing as it may be an irritant . It was well tolerated in clinical trials .

将来の方向性

The pharmacotherapeutic landscape for IPF is moving forward with a number of new drugs currently in clinical development . Ziritaxestat has shown promising results in phase 2a studies and could be a part of this future landscape .

特性

IUPAC Name

2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33FN8O2S/c1-4-24-29(35(3)30-34-27(25(14-32)42-30)20-5-7-21(31)8-6-20)39-15-22(13-19(2)28(39)33-24)37-11-9-36(10-12-37)18-26(41)38-16-23(40)17-38/h5-8,13,15,23,40H,4,9-12,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQQVBGILUTQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=C(C2=N1)C)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33FN8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ziritaxestat

CAS RN

1628260-79-6
Record name Ziritaxestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628260796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziritaxestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZIRITAXESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02418V13W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。